
4-(5-甲基-1H-1,2,4-三唑-1-基)苯甲酸
描述
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物开发
1,2,4-三唑衍生物因其潜在的抗癌活性而被广泛研究。 从1,2,4-三唑合成的新的化合物,包括与4-(5-甲基-1H-1,2,4-三唑-1-基)苯甲酸相关的化合物,对各种人类癌细胞系显示出有希望的细胞毒活性 。这些化合物可以选择性地靶向癌细胞,同时最大限度地减少对正常细胞的伤害,使其成为化疗药物的潜在候选者。
抗菌药物设计
1,2,4-三唑衍生物也因其显著的抗菌特性而被认可。 研究表明,这些化合物可以有效地对抗多种细菌,包括那些对目前抗生素有耐药性的细菌 。设计包含1,2,4-三唑环的新抗菌药物可能对对抗日益严重的微生物耐药性问题至关重要。
癌症治疗中的凋亡诱导
某些1,2,4-三唑衍生物已被评估其诱导癌细胞凋亡的能力。 涉及4-(1H-1,2,4-三唑-1-基)苯甲酸等化合物的研究表明对凋亡诱导有影响,这是癌症治疗策略中的一个关键机制 。
药理学分析
1,2,4-三唑衍生物与各种酶的结合亲和力和相互作用一直是药理学分析的主题。 这些相互作用对于理解这些化合物在药物化学中的治疗潜力和安全性概况至关重要 。
比较药物疗效研究
在寻找更有效的癌症治疗方法的过程中,1,2,4-三唑衍生物通常与阿霉素等已建立的药物进行比较。 评估用这些化合物处理的癌细胞的活力可以深入了解它们的疗效和作为替代疗法的潜力 。
作用机制
Target of Action
The primary targets of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid are MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents. The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid interacts with its targets by inhibiting the proliferation of cancer cells . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer.
Biochemical Pathways
The compound’s ability to induce apoptosis in cancer cells indicates that it may interfere with signals that normally prevent apoptosis in these cells .
Result of Action
The result of the action of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a significant reduction in the proliferation of MCF-7 and HCT-116 cancer cells . Some of the hybrids of this compound have shown to exhibit very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug . This suggests that the compound might have a selective action on cancer cells, sparing normal cells to a certain extent .
生化分析
Biochemical Properties
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the metabolic flux and altering the levels of specific metabolites . The interactions between 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid and these enzymes are crucial for understanding its potential therapeutic applications.
Cellular Effects
The effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, studies have demonstrated that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, it has been observed to have cytotoxic effects on various tumor cell lines, further highlighting its significance in cancer research .
Molecular Mechanism
The molecular mechanism of action of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid involves its binding interactions with biomolecules. This compound has been shown to bind to specific enzymes, leading to their inhibition or activation . For example, it can inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can modulate gene expression by interacting with transcription factors, further elucidating its role in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade under certain environmental factors . Long-term studies have shown that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid.
Metabolic Pathways
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to affect the levels of specific metabolites, thereby influencing cellular metabolism . Understanding the metabolic pathways associated with 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, affecting its localization and activity . Studies have shown that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can be transported across cell membranes, influencing its distribution within tissues .
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is critical for its activity and function. This compound has been observed to localize in specific cellular compartments, including the nucleus and mitochondria . The targeting signals and post-translational modifications that direct 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid to these compartments are essential for understanding its role in cellular processes . Additionally, the subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical properties .
属性
IUPAC Name |
4-(5-methyl-1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-11-6-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRAGXPNKDBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


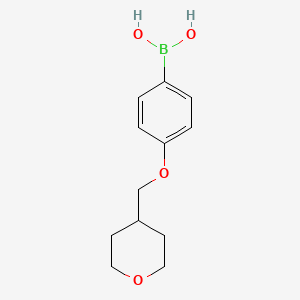
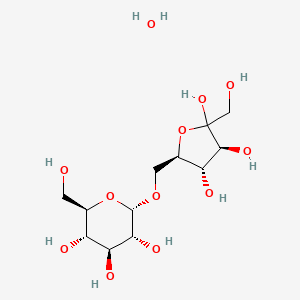
![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)
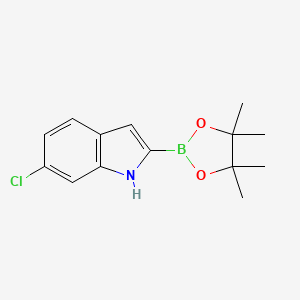

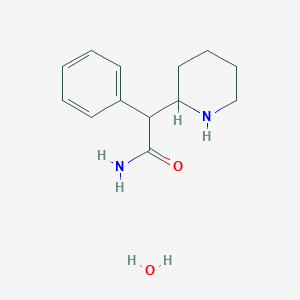
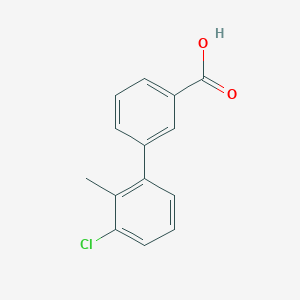

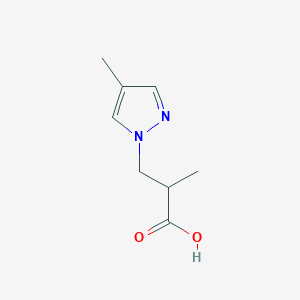
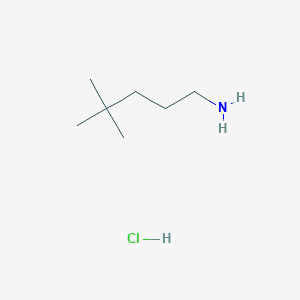


![4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride](/img/structure/B1454716.png)
